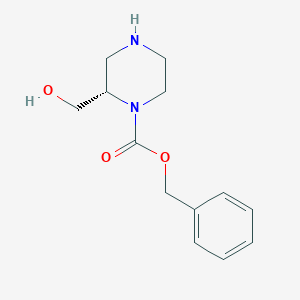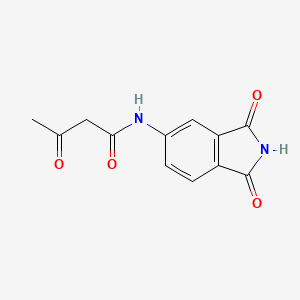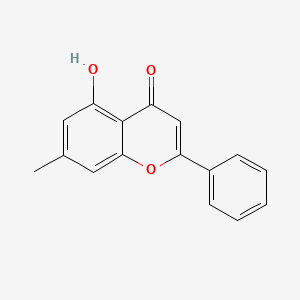
5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound belonging to the chromen-4-one family. This compound is known for its diverse biological activities and potential therapeutic applications. Its structure consists of a chromen-4-one core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular protection mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological effects of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and influence signal transduction pathways involved in inflammation and cell proliferation. The hydroxy group plays a crucial role in its antioxidant activity by scavenging free radicals.
Comparación Con Compuestos Similares
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-ethoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-methyl-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison: While these compounds share a similar chromen-4-one core, the substituents at the 7-position (methoxy, ethoxy, or methyl) and the phenyl ring significantly influence their chemical properties and biological activities
Propiedades
Número CAS |
33554-46-0 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
5-hydroxy-7-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)16-13(18)9-14(19-15(16)8-10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Clave InChI |
JXFXKXXDIGUXNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


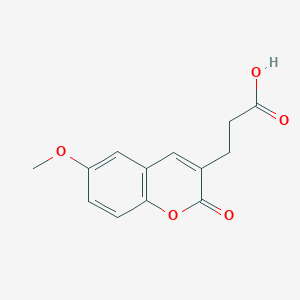
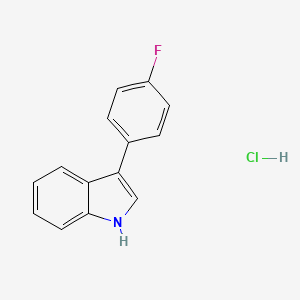

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
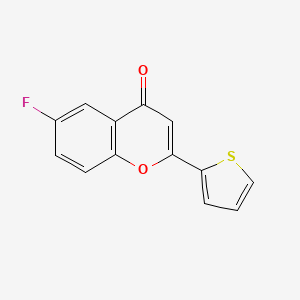
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
